2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine
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Overview
Description
2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C8H8F3NO. It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine typically involves the reaction of trifluoromethylpyridine with methanol under appropriate conditions. A catalyst is often used to enhance the reaction efficiency. The reaction is followed by purification steps such as washing with water and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride . These methods allow for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy, methyl, and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.
Scientific Research Applications
2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridine ring contributes to its unique chemical properties, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
6-Methoxy-2-pyridinecarboxaldehyde: Contains a formyl group instead of the trifluoromethyl group.
Uniqueness
2-Methoxy-6-methyl-4-(trifluoromethyl)pyridine is unique due to the combination of methoxy, methyl, and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methoxy-6-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-3-6(8(9,10)11)4-7(12-5)13-2/h3-4H,1-2H3 |
InChI Key |
GMVJAOBOVMGRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(F)(F)F |
Origin of Product |
United States |
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